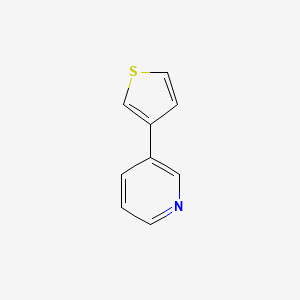

3-(3-Thienyl)pyridine

説明

3-(3-Thienyl)pyridine is an aromatic heterocyclic organic compound that incorporates both a pyridine (B92270) and a thiophene (B33073) ring. smolecule.comvulcanchem.com In this molecule, the thiophene ring is attached to the pyridine ring at the 3-position of the pyridine nucleus. vulcanchem.com This specific arrangement of the two heterocyclic rings imparts distinct electronic and steric properties to the molecule, influencing its chemical reactivity and biological activity. The presence of both a nitrogen atom in the pyridine ring and a sulfur atom in the thiophene ring makes it a subject of interest in various chemical fields. vulcanchem.com It serves as a crucial building block in the synthesis of more complex molecules for applications in medicinal chemistry and materials science. smolecule.com

Structure

3D Structure

特性

IUPAC Name |

3-thiophen-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS/c1-2-8(6-10-4-1)9-3-5-11-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCXYANVLWAPNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344236 | |

| Record name | 3-(3-Thienyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21308-81-6 | |

| Record name | 3-(3-Thienyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 3 Thienyl Pyridine and Its Derivatives

Regioselective Synthesis Strategies

Regioselective strategies are paramount in ensuring that the thiophene (B33073) and pyridine (B92270) rings are connected at the desired positions (3 and 3, respectively). Control over the reaction site is achieved through carefully chosen precursors and reaction conditions.

A classical approach to constructing the thienopyridine core involves the acid-catalyzed cyclization of N-substituted sulfonamide precursors. This method builds the bicyclic system first, which can then be processed to yield the target compound.

The reaction proceeds through a two-step mechanism.

Sulfonamide Formation : The synthesis begins with the creation of a sulfonamide intermediate. A common pathway involves the reaction of 3-bromomethyl-thiophene with a protected amino acetal, such as N-(2,2-dimethoxyethyl)-para-toluenesulfonamide, typically in ethanol (B145695) under reflux conditions.

Intramolecular Cyclization : The resulting sulfonamide precursor is then treated with a strong mineral acid, like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in an inert solvent such as dioxane or ethanol. Heating the mixture, generally between 50°C and 100°C, induces an intramolecular cyclization and elimination of the sulfonamide group, leading to the formation of the thienopyridine scaffold.

Key parameters influencing this reaction are the choice of strong acid, the solvent, and the reaction temperature, all of which must be carefully controlled to ensure efficient cyclization.

The primary advantage of this method lies in its regioselectivity. The specific connectivity of the atoms in the sulfonamide precursor dictates the final structure of the bicyclic product, ensuring the correct fusion of the thiophene and pyridine rings. As a well-established, classical method, it offers a degree of reliability and has been utilized in scalable synthetic processes for related sulfonamides. researchgate.net

Despite its advantages, this synthetic route has significant limitations. The process is inherently multistep, as it requires the prior synthesis and purification of the sulfonamide precursor. Furthermore, the cyclization step necessitates harsh acidic conditions, which can limit the tolerance for other sensitive functional groups within the molecule.

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the efficient formation of carbon-carbon bonds between aromatic rings. These methods offer a more direct route to 3-(3-thienyl)pyridine.

The Suzuki-Miyaura coupling is a highly effective and versatile method for synthesizing this compound. This reaction creates a direct C-C bond between the pyridine and thiophene rings. The typical coupling partners are a pyridine derivative, such as 3-bromopyridine (B30812), and a thiophene-containing organoboron compound, most commonly 3-thienylboronic acid.

The reaction is catalyzed by a palladium complex, with tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being a frequently used catalyst. chemicalbook.com A base, such as potassium phosphate (B84403) (K₃PO₄) or sodium carbonate (Na₂CO₃), is required to activate the boronic acid. chemicalbook.com The reaction is typically carried out in a mixture of solvents, for instance, toluene/water/ethanol or dioxane/water, at elevated temperatures, often around 80-100°C. chemicalbook.com This approach is favored for its high yields and broad functional group tolerance compared to the acid-catalyzed cyclization method.

Table 1: Example of Suzuki-Miyaura Reaction Conditions for Synthesis of Thienylpyridines

| Coupling Partner 1 | Coupling Partner 2 | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Bromopyridine | 3-Thienylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | Toluene/Water/Ethanol | 80–100 | N/A | N/A | |

| Halothiophene | Pyridin-3-yl boronic acid | Pd(PPh₃)₄ (5%) | Na₂CO₃ | 1,4-Dioxane/Water | 80 (then reflux) | 24 | 78 | chemicalbook.com |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | Arylboronic acids | Pd(PPh₃)₄ (5%) | Na₂CO₃ | DME/Ethanol/Water | 80 | N/A | 14-28 | nih.gov |

Mild Conditions and Functional Group Tolerance

Organometallic Coupling Approaches (e.g., Grignard Reagents)

Prior to the widespread adoption of Suzuki coupling, cross-coupling reactions involving organomagnesium reagents (Grignard reagents), such as the Kumada coupling, were a primary method for C-C bond formation. This approach remains relevant for certain synthetic applications.

The synthesis of this compound can be achieved by reacting a thienylmagnesium halide, such as 3-thienylmagnesium bromide, with a bromopyridine in the presence of a palladium or nickel catalyst. acs.org The Grignard reagent is typically formed by the reaction of the corresponding halothiophene (e.g., 3-bromothiophene (B43185) or 3-iodothiophene) with magnesium metal. nih.gov The subsequent coupling with 3-bromopyridine, catalyzed by a complex like Pd(PPh₃)₄, furnishes the desired bi-heterocycle. acs.org

A key challenge in using Grignard reagents is their high reactivity, which can lead to lower functional group tolerance compared to organoboron reagents. diva-portal.org Electrophilic functional groups such as esters, ketones, and nitriles are generally not compatible with Grignard reagents unless they are protected. Furthermore, the preparation of heteroaromatic Grignard reagents can sometimes be complicated by issues of regioselectivity and stability. nih.gov For instance, the metal-halogen exchange to form the Grignard reagent must be controlled to prevent side reactions. In the pyridine series, the reactivity of bromopyridines in forming Grignard reagents or participating in subsequent couplings can be influenced by the position of the bromine atom, with 2-bromopyridines sometimes showing different reactivity compared to 3- or 4-bromopyridines due to electronic effects and coordination to the magnesium center. rsc.org

Reaction of Thienylmagnesium Bromides with Bromopyridines

Direct C-H Arylation for Atom Economy

A major evolution in cross-coupling chemistry is the development of direct C-H arylation. This methodology offers a more "green" and atom-economical route to bi-aryl compounds by eliminating the need to pre-functionalize one of the coupling partners (e.g., into a boronic acid or Grignard reagent). rsc.orgnumberanalytics.comresearchgate.net The reaction proceeds by activating a C-H bond on one heterocycle and coupling it directly with an organohalide partner, typically catalyzed by palladium. acs.orgmdpi.com

For the synthesis of this compound, this could theoretically involve the direct arylation of thiophene at the 3-position with 3-bromopyridine, or the direct arylation of pyridine at the 3-position with 3-bromothiophene. However, controlling the regioselectivity of C-H activation is a significant challenge. acs.org Often, C-H activation is directed by the most acidic proton or by a directing group. In thiophene, the C-H bonds at the 2- and 5-positions are generally more reactive than those at the 3- and 4-positions. acs.org

An alternative strategy involves the C-H arylation of pyridine N-oxides. The N-oxide group activates the pyridine ring and can direct C-H functionalization to the C2-position. rsc.org A subsequent deoxygenation step would yield the final 2-arylpyridine. While this specific approach may not directly yield the 3-(3-thienyl) isomer, the principles of direct C-H activation represent a frontier in the efficient synthesis of such bi-heterocyclic structures, promising shorter synthetic routes and reduced chemical waste. mdpi.comacs.org

Catalytic Systems and Reaction Conditions

The Suzuki-Miyaura cross-coupling reaction is a prominent method for the synthesis of this compound. This reaction typically involves the coupling of 3-bromopyridine with 3-thienylboronic acid. A common catalytic system for this transformation is palladium-based, such as Pd(PPh₃)₄, used in conjunction with a base like potassium phosphate (K₃PO₄). The reaction is often carried out in a solvent mixture of toluene, water, and ethanol at temperatures ranging from 80 to 100°C. Optimization of reaction conditions, including catalyst loading and solvent choice, is crucial for maximizing yield and purity. For instance, using a polar solvent like a mixture of dimethylformamide (DMF) and methanol (B129727) under an inert atmosphere is also a viable option.

Another significant approach is the acid-catalyzed cyclization of sulfonamide precursors. This method involves the intramolecular cyclization of N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide derivatives. The cyclization is induced by treatment with strong mineral acids, such as 12N HCl, in a solvent system like a 1:1 mixture of dioxane and ethanol at temperatures between 50 and 100°C. google.com

Organometallic coupling via lithiation presents an alternative route. This strategy can involve the lithiation of a pyridine derivative, such as 4-methylpyridine (B42270) using lithium tetramethylpiperidide (LiTMP), followed by quenching with a thiophene derivative to form the desired thienylpyridine structure.

Recent advancements also highlight the use of other catalytic systems. For instance, copper-mediated coupling reactions have been explored for analogous pyridine derivatives, suggesting their potential applicability in the synthesis of this compound. Furthermore, nickel-catalyzed reductive coupling has been shown to be effective for coupling bromopyridines with tertiary alkyl bromides, offering a pathway to various alkylated pyridines. organic-chemistry.org

The table below summarizes key parameters for some of these catalytic systems.

| Catalytic Method | Catalyst/Reagents | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₃PO₄ | Toluene/Water/Ethanol | 80-100 | 24 | 78-92 |

| Acid-Catalyzed Cyclization | 12N HCl | Dioxane/Ethanol | 50-100 | 4-6 | 76-84 |

| Organometallic Lithiation | LiTMP | Not specified | Not specified | Not specified | 60-75 |

Challenges in Yield and Substrate Scope

While the aforementioned synthetic methods are effective, they are not without their challenges. A primary concern with Suzuki-Miyaura coupling is the cost associated with the palladium catalyst and the stability of the boronic acid precursors. Although yields are generally high, the reaction can be sensitive to the purity of reagents and requires careful control of conditions to minimize side products.

Organometallic lithiation methods can have a more limited substrate scope and may require cryogenic conditions, which can be a challenge for large-scale production. The reactivity of the organolithium intermediates also necessitates strict anhydrous conditions to prevent quenching.

Furthermore, the synthesis of more complex derivatives and fused systems can present additional challenges. The introduction of various functional groups onto the pyridine or thiophene rings may require specific protecting group strategies and can affect the reactivity of the starting materials in coupling reactions. The inherent electronic properties of the pyridine and thiophene rings can also influence the regioselectivity of substitution reactions.

Synthesis of Fused Thienylpyridine Systems

The synthesis of fused thienylpyridine systems, such as thieno[3,2-c]pyridine (B143518) and thieno[2,3-c]pyridine (B153571), has garnered significant interest due to their potential applications in medicinal chemistry and materials science. ontosight.aimdpi.com These fused structures often exhibit enhanced biological activities compared to their non-fused counterparts.

Cyclization Reactions for Complex Molecular Architectures

A key strategy for constructing fused thienylpyridine systems is through intramolecular cyclization reactions. The Thorpe-Ziegler cyclization is a classic method used for creating thienopyridine derivatives. researchgate.net For instance, the alkylation of a thiophene precursor with bromoalkyl ketones, followed by Thorpe-Ziegler cyclization, can yield the desired fused products. researchgate.net

Another approach involves the condensation of a suitable thiophene derivative with a pyridine precursor, followed by a cyclization step. For example, the condensation of 2-aminothiophenes with appropriate reagents can lead to the formation of thienopyridines. researchgate.net Microwave-assisted synthesis in an aqueous medium has been shown to be an eco-friendly and efficient alternative to conventional heating, often resulting in higher yields and shorter reaction times. researchgate.net

More complex fused systems can be accessed through multi-step sequences. For example, the synthesis of thieno[2,3-c]pyridine derivatives has been achieved via a metal-free method involving fused 1,2,3-triazoles. researchgate.net This multi-step process includes a one-pot triazolation reaction, a modified Pomeranz-Fritsch reaction, and a final acid-mediated denitrogenative transformation to yield the thieno[2,3-c]pyridine skeleton. researchgate.net

Precursors for Thieno[3,2-c]pyridine and Thieno[2,3-c]pyridine

The synthesis of thieno[3,2-c]pyridine and thieno[2,3-c]pyridine relies on the availability of appropriate precursors. For thieno[3,2-c]pyridine, a common precursor is N-(3-thienyl)methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide. google.com This precursor can be prepared by reacting 3-thienaldehyde with an aminoacetal to form a Schiff base, which is then reduced and subsequently reacted with para-toluene sulfonyl chloride. google.com

Similarly, the synthesis of thieno[2,3-c]pyridine often starts from 2-thienyl precursors. One route involves the Gewald reaction, where ethyl 4-oxo-piperidine-1-carboxylate, ethyl cyanoacetate, and sulfur are reacted to form diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate. mdpi.com This intermediate can then be further functionalized. Another approach utilizes 2-thienaldehyde, which is converted through a series of steps, including the formation of a Schiff base and subsequent reduction and sulfonylation, to yield N-(2-thienyl)-methyl-N-[2,2-(OR)₂]-ethyl-para-toluene sulfonamide. google.com

The table below outlines some precursors and the corresponding fused systems they can generate.

| Precursor | Fused System | Key Reaction Type |

| N-(3-thienyl)methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide | Thieno[3,2-c]pyridine | Acid-catalyzed cyclization google.com |

| N-(2-thienyl)methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide | Thieno[2,3-c]pyridine | Acid-catalyzed cyclization google.com |

| Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate | Thieno[2,3-c]pyridine derivatives | Nucleophilic displacement mdpi.com |

| 2-Aminothiophenes | Thienopyridines | Condensation and cyclization researchgate.net |

Comparative Analysis of Synthetic Methodologies

A comparative analysis of the different synthetic methodologies for this compound and its derivatives is essential for selecting the most appropriate route for a specific application, considering factors such as yield, cost, scalability, and environmental impact.

Yield, Cost, Scalability, and Environmental Impact Assessment

The Suzuki-Miyaura coupling generally provides high yields (78-92%), but the high cost of the palladium catalyst can be a significant drawback, particularly for large-scale synthesis. While the reaction conditions are relatively mild, the use of palladium, a heavy metal, raises environmental concerns regarding its disposal and potential contamination. However, the methodology is generally scalable.

Organometallic routes, such as those involving lithiation, can have variable yields (60-75%) and are often less scalable due to the need for stringent reaction conditions, such as low temperatures and inert atmospheres. The environmental impact is generally lower in terms of heavy metal waste compared to palladium-catalyzed reactions.

Direct C-H arylation is an emerging methodology with moderate yields (55-70%). It offers the advantage of avoiding pre-functionalized starting materials, which can reduce costs and waste. However, the scalability is still being developed, and the catalysts can be expensive.

The following table provides a comparative overview of these methodologies.

| Methodology | Yield (%) | Cost | Scalability | Environmental Impact |

| Suzuki-Miyaura Coupling | 78-92 | High | High | Moderate (due to palladium use) |

| Acid-Catalyzed Cyclization | 76-84 | Low | High | High (due to acid waste) |

| Organometallic Lithiation | 60-75 | Moderate | Low | Low |

| C-H Arylation | 55-70 | Moderate | Emerging | Low |

Eco-friendly approaches, such as microwave-assisted synthesis in aqueous media, are gaining traction as they can lead to higher yields, shorter reaction times, and reduced use of hazardous organic solvents. researchgate.net The development of reusable catalysts is also a key area of research to improve the cost-effectiveness and environmental footprint of these synthetic routes. researchgate.net

Strategic Selection for Industrial and Academic Applications

The choice of a synthetic route for this compound and its derivatives is heavily influenced by the intended application, whether for large-scale industrial production or for exploratory academic research. The objectives of these two environments are often divergent, leading to different strategic considerations in process development and methodology selection.

Industrial Applications: Emphasis on Cost, Scale, and Efficiency

For industrial synthesis, the primary drivers are economic viability and process robustness. The goal is to produce large quantities of the target molecule safely, consistently, and at a low cost. Consequently, the strategic selection of a synthetic method is governed by several key factors:

Cost of Starting Materials: The procedure must utilize inexpensive and readily available starting materials to be commercially feasible. google.com The high cost of many heterocyclic compounds, including thienopyridines, has historically been a barrier to their widespread industrial use, making the development of inexpensive synthesis procedures a key objective. google.com

Yield and Atom Economy: Maximizing the yield is crucial for commercial viability. google.comgoogle.com Synthetic routes are evaluated based on their ability to convert the maximum amount of reactants into the desired product, minimizing waste.

Reaction Conditions: The ideal industrial process involves reaction conditions that are easily and safely managed on a large scale. This often means avoiding extreme temperatures or pressures and using non-hazardous reagents and solvents where possible. Some processes may utilize strong inorganic acids like hydrochloric or sulfuric acid for cyclization steps. google.com

A patent for the preparation of related thieno[3,2-c]pyridines highlights the industrial need for inexpensive procedures that provide good yields, as previous methods like thermolysis resulted in poor outcomes. google.com The usefulness of a process for large-scale production is judged by the purity of starting materials, logistical efficiency, and a yield sufficient to make the process commercially feasible. google.com

Academic Applications: Focus on Versatility, Novelty, and Precision

In contrast, academic research prioritizes flexibility, the ability to create novel and complex molecules, and precision in chemical structure. The cost and scale are often secondary to achieving a specific synthetic goal, such as exploring structure-activity relationships or developing new synthetic methods.

Versatility and Scope: Methods that allow for the synthesis of a wide range of derivatives from a common intermediate are highly valued. ontosight.ai Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently used in academic settings because they offer great versatility for creating diverse libraries of compounds by joining different pyridine and thiophene precursors. ontosight.ai

Functional Group Tolerance: Synthetic routes must be compatible with a wide variety of functional groups to allow for the synthesis of complex and highly decorated molecules without the need for extensive protecting group strategies. beilstein-journals.org

Stereo- and Regioselectivity: For applications in medicinal chemistry and materials science, the precise control of the three-dimensional arrangement of atoms (stereochemistry) and the position of substituents (regiochemistry) is critical. acs.org Academic research often focuses on developing highly selective catalytic systems to produce specific isomers. acs.org

Novelty and Method Development: A significant portion of academic work involves the development of new synthetic reactions and strategies. This can include exploring novel catalyst systems, using environmentally friendly reagents, or designing multi-step sequences to access previously unattainable molecular architectures. researchgate.netacs.orgacs.org

The following table summarizes the key strategic differences between industrial and academic synthesis for this compound and its derivatives.

| Feature | Industrial Strategy | Academic Strategy |

| Primary Goal | Low-cost, large-scale production | Novelty, versatility, structural diversity |

| Cost | A critical limiting factor; use of inexpensive reagents is paramount. google.com | Secondary to achieving the synthetic goal. |

| Scale | Bulk quantities (kilograms to tons). | Small scale (milligrams to grams). |

| Key Methodologies | Optimized, high-yield reactions (e.g., acid-catalyzed cyclizations, continuous flow processes). google.com | Versatile reactions (e.g., Suzuki-Miyaura, Sonogashira couplings) that allow for easy diversification. ontosight.ai |

| Process Focus | Efficiency, robustness, safety, and minimizing steps. google.com | Flexibility, functional group tolerance, high selectivity (regio- and stereo-). beilstein-journals.orgacs.org |

| Innovation Driver | Process optimization to reduce cost and increase efficiency. | Discovery of new reactions and synthesis of novel, complex molecules. acs.org |

Ultimately, the synthetic route chosen reflects a balance of these competing priorities. While an industrial process might favor a one-pot cyclization from cheap precursors, an academic lab might prefer a multi-step cross-coupling strategy that provides access to a wider array of novel derivatives for further study. aun.edu.eg

Advanced Spectroscopic and Computational Characterization of 3 3 Thienyl Pyridine

High-Resolution Spectroscopic Analysis

High-resolution spectroscopic methods are indispensable for the unambiguous identification and characterization of 3-(3-thienyl)pyridine. These techniques provide precise data on the molecular framework and electronic environment of the constituent atoms.

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra offer detailed insights into the chemical environment of each nucleus.

In ¹H NMR spectroscopy, the protons on the pyridine (B92270) and thienyl rings resonate in distinct regions due to the differing electronic effects of the nitrogen and sulfur heteroatoms. The pyridine protons are typically found further downfield (δ 7.5–8.5 ppm) compared to the thienyl protons (δ 6.8–7.2 ppm). The electronegativity of the nitrogen atom in the pyridine ring leads to a deshielding effect on its adjacent protons.

¹³C NMR spectroscopy provides direct information about the carbon skeleton. The carbon atoms of the pyridine ring, particularly those in the ortho and para positions to the nitrogen (C-2, C-6, and C-4), exhibit characteristic downfield shifts to around 150 ppm due to the strong electron-withdrawing nature of the nitrogen atom. ipb.pt In contrast, the carbons of the thiophene (B33073) ring resonate at higher fields. The chemical shifts are influenced by the position of substitution and the electronic interplay between the two aromatic rings.

¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-2 | ~8.89 | s |

| Pyridine H-6 | ~8.56 | d |

| Pyridine H-4 | ~7.87 | m |

| Pyridine H-5 | ~7.35 | m |

| Thienyl H-2' | ~7.65-7.71 | m |

| Thienyl H-5' | ~7.39 | dd |

| Thienyl H-4' | ~7.21-7.26 | m |

Data sourced from studies on thienylpyridines. rsc.orgbinghamton.edu Note: 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet, 'dd' denotes doublet of doublets.

¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Pyridine C-2 | ~148.1 |

| Pyridine C-6 | ~146.7 |

| Pyridine C-4 | ~132.8 |

| Pyridine C-5 | ~123.9 |

| Pyridine C-3 | ~130.2 |

| Thienyl C-3' | ~140.0 |

| Thienyl C-2' | ~125.8 |

| Thienyl C-5' | ~128.0 |

| Thienyl C-4' | ~123.4 |

Data represents typical values for thienylpyridine systems. rsc.org

The spin-spin coupling between adjacent protons provides crucial information for distinguishing between positional isomers. The coupling constants (J-values) are characteristic of the number of bonds separating the interacting protons and their dihedral angles. For instance, ortho-coupling in the pyridine ring (³JHH) is typically larger than meta- (⁴JHH) or para-coupling (⁵JHH). These distinct coupling patterns allow for the unambiguous assignment of each proton in the ¹H NMR spectrum, which is essential for confirming the 3-(3-thienyl) substitution pattern.

Mass spectrometry is employed to determine the molecular weight and to gain insights into the structural integrity of the compound through its fragmentation behavior.

For this compound (C₉H₇NS), the expected monoisotopic mass is approximately 161.03 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. The mass spectrum typically shows a prominent molecular ion peak (M⁺) at m/z 161. nih.gov Under electron ionization (EI), the molecule can undergo fragmentation. A common fragmentation pathway involves the loss of the thienyl group, leading to characteristic fragment ions that help to confirm the identity of the compound.

Infrared spectroscopy probes the vibrational modes of the molecule, providing a fingerprint of the functional groups present. The IR spectrum of this compound displays characteristic absorption bands that confirm its heterocyclic structure. Key vibrational modes include the C=N stretching of the pyridine ring, typically observed around 1600 cm⁻¹, and the C-S stretching of the thiophene ring, which appears at lower wavenumbers, around 700 cm⁻¹. Aromatic C-H stretching vibrations are also expected in the region of 3000-3100 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | ~3100-3000 |

| Pyridine C=N Stretch | ~1600 |

| Aromatic C=C Stretch | ~1580-1400 |

| Thiophene C-S Stretch | ~700 |

Data represents typical regions for the specified functional groups. aip.org

Infrared (IR) Spectroscopy

Characteristic Vibrational Modes of C=N and C-S Bonds

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers valuable insights into the bonding characteristics within this compound. The stretching vibrations of the C=N bond within the pyridine ring and the C-S bond in the thiophene ring are of particular diagnostic importance.

The C=N stretching vibration in pyridine and its derivatives typically appears in the region of 1600-1500 cm⁻¹. For this compound, this characteristic absorption is observed around 1600 cm⁻¹, confirming the integrity of the pyridine ring structure. The C-S stretching vibration within the thiophene ring is generally found at lower frequencies, approximately around 700 cm⁻¹. In related thienyl-containing compounds, this out-of-plane vibration of the thiophene ring is a diagnostic marker for 3-substitution and is observed around 768 cm⁻¹. nih.gov Coordination of the pyridine nitrogen to a metal center can cause shifts in these vibrational frequencies, a phenomenon often used to study metal-ligand interactions. nih.govup.ac.za

Table 1: Characteristic Vibrational Frequencies for this compound and Related Moieties

| Functional Group | Bond | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Pyridine Ring | C=N | Stretching | ~1600 | |

| Thiophene Ring | C-S | Stretching | ~700 | |

| 3-Substituted Thiophene | C-H | Out-of-plane | ~768 | nih.gov |

| Coordinated Pyridine | C=N | Stretching | Shifted upon coordination | up.ac.za |

Advanced Structural Elucidation

The precise three-dimensional arrangement of atoms in this compound has been determined through single-crystal X-ray diffraction, providing a definitive look at its molecular conformation and the subtle interplay of intermolecular forces.

Studies on related thienylpyridine compounds reveal that the molecule is often nearly planar. For instance, in a similar molecule, N′-(3-Thienylmethylene)pyridine-2-carbohydrazide, the dihedral angle between the thiophene and pyridine rings is a mere 8.63(4)°. nih.gov However, in other substituted thienylpyridines, distortions from planarity can occur, with dihedral angles between the pyridine and thienyl rings ranging from approximately 15° to 25°. These variations in planarity can be influenced by substituents and crystal packing effects.

Detailed X-ray diffraction data provides precise measurements of the bond lengths and angles within the constituent heterocyclic rings. In a related carbohydrazide (B1668358) derivative, the C=N bond length was found to be 1.284(8) Å. nih.gov The bond parameters within both the thiophene and pyridine rings are generally within the normal ranges expected for these heterocycles. nih.gov For instance, the C-Br bond length in a brominated thienylpyridine was measured to be approximately 1.89 Å.

Table 2: Selected Crystallographic Data for a Related Thienylpyridine Derivative

| Parameter | Value | Reference |

| Dihedral Angle (Thiophene-Pyridine) | 8.63(4)° | nih.gov |

| C=N Bond Length | 1.284(8) Å | nih.gov |

| Intermolecular Hydrogen Bond (H2···O1) | 2.38(1) Å | nih.gov |

| π-π Stacking Distance (Thiophene rings) | 3.6720(0.0818) Å | nih.gov |

Theoretical and Computational Chemistry

Theoretical and computational methods, particularly Density Functional Theory (DFT), have been employed to complement experimental findings and provide deeper insights into the electronic structure and properties of this compound and its derivatives. researchgate.netbohrium.com These calculations can predict molecular geometries, vibrational frequencies, and electronic transitions. researchgate.net

Computational studies can elucidate the nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are fundamental to understanding the molecule's electronic behavior and reactivity. researchgate.net Natural Bond Orbital (NBO) analysis can further provide information about delocalization and intermolecular charge transfer. bohrium.com Theoretical calculations have also been used to rationalize the photophysical properties of metal complexes containing thienylpyridine ligands. rsc.org For instance, DFT calculations have been used to understand the structured emission observed in iridium(III) complexes, attributing it to the 3LC nature of the lowest-energy triplet states involving the thienylpyridine ligands. rsc.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the molecular properties of heterocyclic compounds like this compound. mdpi.com By modeling the electron density, DFT calculations provide a detailed understanding of the molecule's ground-state characteristics. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311G(d,p) or 6-311++G(d,p) are commonly employed for accurate predictions of geometry, vibrational frequencies, and electronic parameters. grafiati.comchemmethod.comresearchgate.net

DFT-based geometry optimization is performed to identify the most stable conformation of this compound. These calculations predict key structural parameters, including bond lengths, bond angles, and dihedral angles. A critical parameter for bi-aromatic systems like this compound is the torsional angle between the pyridine and thiophene rings. Theoretical studies on isomeric thienylpyridines have revealed that the most stable conformations are typically non-planar. binghamton.edu For this compound (33TP), calculations have predicted a nonplanar structure with a torsional angle of approximately 30° as the most stable conformation. binghamton.edu This deviation from planarity is a result of steric hindrance between the hydrogen atoms on the adjacent rings, balanced against the electronic stabilization from π-conjugation. The optimized geometry serves as the foundation for subsequent calculations of electronic and spectroscopic properties.

Table 1: Selected Predicted Geometrical Parameters for this compound

| Parameter | Description | Predicted Value |

|---|---|---|

| Dihedral Angle (Py-Th) | Torsional angle between the pyridine and thiophene rings | ~30° binghamton.edu |

| Structure | Overall molecular planarity | Non-planar binghamton.edu |

The electronic character of this compound is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity. wuxibiology.com

DFT calculations are used to determine the energies of these orbitals. mdpi.com For this compound, the HOMO is typically localized on the electron-rich thiophene ring, which acts as the electron-donating portion of the molecule. Conversely, the LUMO is centered on the electron-deficient pyridine ring, the electron-accepting portion. This distribution predicts the molecule's reactivity sites; the thiophene ring is susceptible to electrophilic attack, while the pyridine ring is prone to nucleophilic attack. The calculated HOMO-LUMO gap for this compound provides a quantitative measure of its potential for charge transfer and participation in chemical reactions. researchgate.net

Table 2: Calculated Frontier Orbital Energies for this compound

| Parameter | Description | Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.54 researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -3.07 researchgate.net |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 3.47 researchgate.net |

HOMO-LUMO Gap Analysis and Reactivity Site Prediction

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the molecule's excited states and predict its optical properties, such as its electronic absorption spectrum (UV-Vis). bohrium.com TD-DFT calculations can determine the energies of electronic transitions, their corresponding oscillator strengths (which relate to absorption intensity), and the nature of these transitions (e.g., π→π). tandfonline.com For this compound, the lowest energy electronic transitions are typically π→π transitions, involving the promotion of an electron from the HOMO (largely on the thiophene ring) to the LUMO (largely on the pyridine ring), resulting in an intramolecular charge transfer (ICT) character.

Correlation of Computational Data with Experimental Spectroscopic Results

A key aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, there is a strong correlation between computational predictions and experimental spectroscopic measurements.

HOMO-LUMO Gap and Electrochemistry: The calculated HOMO and LUMO energies can be correlated with experimentally measured redox potentials from techniques like cyclic voltammetry. The HOMO energy is related to the ionization potential and oxidation potential, while the LUMO energy corresponds to the electron affinity and reduction potential. mdpi.com

TD-DFT and UV-Vis Spectroscopy: The electronic absorption spectrum predicted by TD-DFT calculations can be directly compared with the experimental UV-Vis spectrum. Research has shown that the calculated maximum absorption wavelength (λmax) for this compound shows good agreement with the experimentally measured value. binghamton.edu This correlation validates the accuracy of the computational method and confirms the nature of the electronic transitions, such as the π→π* character. researchgate.net

Table 3: Comparison of Calculated and Experimental UV-Vis Data for this compound

| Property | Computational Prediction (TD-DFT) | Experimental Result |

|---|---|---|

| λmax (nm) | Predicted wavelength of maximum absorption for π→π* transition | 277 binghamton.edu |

This strong agreement between theoretical calculations and experimental results provides a robust and comprehensive understanding of the fundamental physicochemical properties of this compound.

Referenced Compounds

Advanced Reactivity and Chemical Transformations of 3 3 Thienyl Pyridine

Medicinal Chemistry

The thienyl-pyridine scaffold is a common motif in many biologically active molecules. smolecule.com Derivatives of 3-(3-Thienyl)pyridine have been investigated for their potential therapeutic applications. For instance, some derivatives have shown promise as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. Research has also explored the use of related thienyl-pyridine compounds as kinase inhibitors, which are important targets in drug development for diseases like cancer. ontosight.ai The bioactivity of these compounds is often attributed to the ability of the heterocyclic rings to interact with biological targets such as enzymes and receptors. ontosight.ai

Materials Science

In the field of materials science, this compound serves as a building block for the synthesis of functional organic materials. Its structure is particularly relevant for the development of conductive polymers and materials for organic electronics. vulcanchem.com For example, it can be incorporated into larger conjugated systems to create polymers with specific electronic and optical properties. chemimpex.com Thiophene-based polymers are known for their use in organic light-emitting diodes (OLEDs), organic photovoltaics, and electrochromic devices. electrochemsci.orgchemimpex.comnih.gov The ability to tune the electronic properties by combining electron-donor and electron-acceptor units, such as thiophene (B33073) and pyridine (B92270), is a key strategy in the design of these materials. nih.govelectrochemsci.org

Advanced Research Applications of 3 3 Thienyl Pyridine

Medicinal Chemistry and Biological Activity

The fusion of pyridine (B92270) and thiophene (B33073) rings in 3-(3-thienyl)pyridine and its derivatives has been a focal point for researchers exploring novel bioactive molecules. smolecule.comnih.govtandfonline.comrsc.orgnih.govmdpi.combohrium.comresearchgate.net This interest stems from the diverse pharmacological activities exhibited by this class of compounds, including anticancer, antimicrobial, and anti-inflammatory properties. ontosight.aiontosight.aiontosight.ai

Derivatives of this compound have demonstrated notable potential as anticancer agents. tandfonline.comnih.govontosight.aimdpi.comekb.eg Research has focused on their ability to inhibit the growth of various cancer cell lines and the underlying mechanisms of action.

Studies have shown that derivatives of this compound exhibit cytotoxic effects against a range of human cancer cell lines. For instance, certain thienylpyridine derivatives have shown potent growth inhibition against breast cancer (MCF-7), prostate cancer (PC-3), and liver cancer (HepG2) cells. nih.govontosight.aimdpi.comresearchgate.net Some derivatives have displayed moderate to strong cytotoxic effects, with activity comparable to standard chemotherapeutic drugs. For example, novel pyrazolyl-thiophene and thieno[3,2-b]pyridine (B153574) derivatives have been evaluated against HepG2, PC3, and MCF-7 cancer cells, with some compounds showing promising cytotoxic activities, particularly against the HepG2 cell line. researchgate.net Similarly, newly synthesized thiadiazolyl-pyridines have shown considerable activity against human lung carcinoma (A549) and hepatocellular carcinoma (HepG2) cell lines. bohrium.com

Cytotoxic Activity of Thienylpyridine Derivatives

| Derivative Type | Cancer Cell Lines Tested | Observed Effect | Reference |

|---|---|---|---|

| Thienylpyridine Derivatives | MCF-7 (breast), PC-3 (prostate), HepG2 (liver) | Potent growth inhibition, moderate to strong cytotoxic effects. | nih.gov |

| Pyrazolyl-thiophene and Thieno[3,2-b]pyridine Derivatives | HepG2, PC3, MCF-7 | Promising cytotoxic activities, especially against HepG2. | researchgate.net |

| Thiadiazolyl-pyridines | A549 (lung), HepG2 (liver) | Considerable cytotoxic activity. | bohrium.com |

The anticancer effects of thienylpyridine derivatives are attributed to various mechanisms of action. One significant mechanism is the inhibition of tubulin polymerization, a critical process for cell division in cancer cells. rsc.org Some derivatives disrupt microtubule dynamics, further supporting their therapeutic potential. A series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, designed as cis-restricted analogues of combretastatin (B1194345) A-4, have been shown to be potent inhibitors of tubulin polymerization. nih.gov Another key mechanism is the inhibition of topoisomerases, enzymes that are essential for DNA replication and transcription. researchgate.netnih.govnih.gov Studies have revealed that certain 2,4,6-trisubstituted pyridine derivatives containing thienyl groups exhibit strong topoisomerase I inhibitory activity. researchgate.net Specifically, the 2-thienyl-4-furylpyridine skeleton has been identified as important for this activity. researchgate.net

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of thienylpyridine derivatives. These studies have revealed that the nature and position of substituents on the pyridine and thienyl rings significantly influence their biological activity. For instance, in a series of 2-(thienyl-2-yl or 3-yl)-4-furyl-6-aryl pyridine derivatives, it was found that a 4-(5-chlorofuran-2-yl)-2-(thiophen-3-yl) moiety plays an important role in topoisomerase II inhibition. nih.gov The presence of a 2-thienyl-4-furylpyridine skeleton was also found to be important for topoisomerase I inhibitory activity. researchgate.net Furthermore, research on 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives indicated that these compounds exhibit promising anti-proliferative activity, with the mechanism potentially involving the inhibition of tubulin polymerization. rsc.org

In addition to their anticancer potential, derivatives of this compound have been investigated for their antimicrobial and antifungal properties. tandfonline.comnih.govmdpi.commdpi.comresearchgate.net Studies have shown that certain thienylpyridine derivatives exhibit significant activity against various bacterial and fungal strains. tandfonline.comresearchgate.net For instance, some derivatives have demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The antimicrobial potency can be enhanced by specific substitutions on the pyridine ring. Furthermore, some novel pyridine derivatives have shown antifungal activity against pathogenic Candida species. rsc.org A series of cyclometalated iridium(III) complexes, including one with a 2-(2-thienyl)pyridine (B1198823) ligand, have been synthesized and shown to have antifungal activity against resistant C. albicans, especially when combined with fluconazole. nih.gov

Antimicrobial Activity of Thienylpyridine Derivatives

| Derivative/Complex | Microorganism | Observed Effect | Reference |

|---|---|---|---|

| Thienylpyridine derivatives | Staphylococcus aureus, Enterococcus faecalis | Significant antibacterial activity. | |

| Novel pyridine derivatives | Candida species | Antifungal activity. | rsc.org |

| Iridium(III) complex with 2-(2-thienyl)pyridine | Resistant Candida albicans | Antifungal activity, synergistic with fluconazole. | nih.gov |

The thienylpyridine scaffold has also been explored for its potential anti-inflammatory and analgesic effects. rsc.orgnih.govmdpi.combohrium.com Research indicates that some derivatives of this compound possess anti-inflammatory properties, with in vitro studies showing inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. Modifications to both the thienyl and pyridine rings have been shown to enhance this anti-inflammatory potency. Furthermore, some studies have reported on the analgesic properties of related dithienylalkenylamines, suggesting a broader potential for this class of compounds in pain management. nih.gov

Modulation of Molecular Targets (Enzymes, Receptors)

The this compound scaffold is a key component in the design of molecules intended to interact with and modulate the activity of biological targets like enzymes and receptors. The distinct electronic nature and spatial arrangement of the pyridine and thienyl rings allow for specific interactions, such as hydrogen bonding and π-π stacking, with the active sites of these biomolecules.

Derivatives incorporating this structure have been investigated for a range of biological activities, which are dependent on their ability to bind to specific proteins. For instance, compounds with similar heterocyclic systems are known to be explored for their potential to inhibit kinases, a critical class of enzymes in cellular signal transduction pathways. ontosight.ai The development of 5-oxo-7-(3-thienyl)-4,5,6,7-tetrahydroisothiazolo[4,5-b]pyridine-3-carboxylic acid highlights the use of the thienyl-pyridine motif in creating complex heterocyclic systems that may interact with various biological targets. ontosight.ai Furthermore, research into related structures like N3-pyridinyl-3-(2-thienyl)acrylamide suggests that these types of molecules can interact with enzymes and receptors, potentially leading to therapeutic applications. ontosight.ai The thienopyridinone structure, a related scaffold, has been used as a template for designing antagonists for the glycine (B1666218) site of the N-methyl-d-aspartate (NMDA) receptor. acs.org

Development as Therapeutic Agents

Building on its ability to modulate molecular targets, the this compound framework is actively used in the development of potential therapeutic agents. Researchers have incorporated this scaffold into molecules designed to treat a variety of conditions.

Anticancer Activity : Derivatives of this compound have demonstrated significant potential as anticancer agents. Studies have shown that certain compounds based on this scaffold exhibit potent cytotoxic effects against cancer cell lines such as breast cancer (MCF-7) and prostate cancer (PC3). Similarly, related thienopyridine derivatives have shown moderate to very strong cytotoxic activity against MCF-7 and liver cancer (HepG2) cell lines. aun.edu.egresearch-nexus.netresearchgate.net The mechanism often involves the inhibition of critical cellular pathways, such as tubulin polymerization or the function of specific kinases. ontosight.aiacs.org

Neuroprotective and Anti-inflammatory Properties : Compounds with structures similar to this compound have been investigated for potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. ontosight.ai There is also research exploring their anti-inflammatory properties. ontosight.aichemimpex.com

Antimicrobial Activity : The thienylpyridine core is also a feature in compounds being studied for their antimicrobial and antiviral properties. ontosight.ai

The versatility of the this compound structure allows for its use as a foundational element in creating focused libraries of compounds for drug discovery, aiming to develop targeted therapeutic agents. ontosight.aievitachem.comchemimpex.com

Materials Science and Advanced Functional Materials

In materials science, this compound is a valuable building block for creating advanced functional materials, particularly for applications in organic electronics. The combination of the electron-accepting pyridine and electron-donating thiophene within a single molecule provides unique optoelectronic properties that can be harnessed in various devices.

Conductive Polymers and Organic Electronics

The this compound moiety is incorporated into polymer backbones to synthesize conductive polymers with tailored electronic properties. chemimpex.comchemimpex.com These polymers are central to the field of organic electronics, which seeks to create lightweight, flexible, and cost-effective electronic devices. The presence of the pyridine unit can enhance electron-transporting properties, which is crucial for the performance of many organic semiconductor devices. researchgate.net

Polymers and small molecules containing the thienylpyridine unit are utilized in the active layers of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In OLEDs, these materials can function as charge transport layers or as part of the emissive layer. sigmaaldrich.com For example, a polymer incorporating a thieno[3,2-b]thiophene (B52689) core, a related structure, has been shown to be a promising material for OLEDs. pkusz.edu.cn In OPVs, thienyl-containing copolymers are designed to absorb sunlight efficiently and facilitate the separation of charges to generate electricity. researchgate.net The donor-acceptor nature of the thienyl-pyridine structure is advantageous for creating materials with low bandgaps, which is desirable for absorbing a broader range of the solar spectrum. researchgate.net

Incorporating the this compound unit into polymer structures can lead to materials with enhanced electrical conductivity and thermal stability. The conductivity of block copolymers containing poly(heteroaromatic) segments can range from 10⁻⁶ to 10³ S/cm. google.com The rigid, aromatic structure of the thienyl and pyridine rings contributes to the thermal robustness of the resulting polymers. For instance, polymers containing 3,5-pyridine units have been shown to possess high thermal stability. researchgate.net Studies on various polymers designed for electronic applications often report excellent thermal stability, with degradation temperatures (Td) frequently exceeding 350°C. researchgate.net This stability is critical for ensuring the longevity and reliability of organic electronic devices during operation. lubrizol.comnih.gov

Application in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAbF9wXEiIto7lkytyCsGk8iPU-F76lHiFJC9O06S7G907y9CwZ9U9x3yMw3T6oaTMGmRF8N5ym3bKEM0EcZ62QzSYZRza0IchCEyQTFLz26U2u5Drs7oQTjQ9knfyGTd-mpHEZYzEUg%3D)][[17](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAbF9wXGaGs-ypWv359g0xtg1ePzWd_N_IxaUFzb0UUHwXe3sHNZLMq4_jnwYtmWFMDExAcLLrpxeEK6KV0AmosGXwAivRo_E3xgZNo6d7tlYelwJEYRiEVVNQ-VHdaWrBeCEdAA%3D)]

Photophysical Properties and Optoelectronic Devices

The photophysical properties of materials derived from this compound are a key area of research. These compounds often exhibit interesting fluorescence and photochromic behaviors, making them suitable for sensors and other optoelectronic devices. The electronic interaction between the thiophene and pyridine rings dictates the absorption and emission characteristics of these materials.

Research has shown that thienylpyridine derivatives can exhibit aggregation-induced emission (AIE), where the material is non-emissive in solution but becomes highly fluorescent in an aggregated or solid state. aun.edu.egresearch-nexus.netresearchgate.net This property is highly valuable for applications in solid-state lighting and sensing. The emission color can be tuned by modifying the chemical structure. For example, a polymer based on 2,5-bis(2-(3,4-ethylenedioxy)thienyl)pyridine was found to be red in its neutral state and switch to sky blue when oxidized, demonstrating its potential for multi-colored electrochromic devices. electrochemsci.org

Detailed studies have characterized the photophysical properties of various thienylpyridine isomers and their derivatives, providing insight into how the molecular structure influences the electronic energy levels and light-emitting capabilities. binghamton.edu

Table 1. Selected Photophysical and Electrochemical Properties of Thienyl-Pyridine Based Polymers

| Polymer/Monomer | Key Structural Unit | Oxidation Potential (V vs. Ag/AgCl) | Absorption Max (λmax, nm) | Emission Max (λmax, nm) | Application/Property Noted |

|---|---|---|---|---|---|

| Poly(2,5-bis(2-(3,4-ethylenedioxy)thienyl)pyridine) | EDOT-Pyridine-EDOT | 0.65, 1.0 | Not Specified | Not Specified | Multi-colored electrochromism (Red to Sky Blue). electrochemsci.org |

| PDMTT | 3,6-dimethoxythieno[3,2-b]thiophene | Low | 592 | Not Specified | Electrochromic (Pale Blue), good stability. pkusz.edu.cn |

| Aminothienylthienopyridine Derivatives (e.g., 3a-e) | Thienylthieno[2,3-b]pyridine | Not Specified | Not Specified | 490-510 (in solid state) | Aggregation-Induced Emission (AIE). researchgate.net |

| Polymers with 3,5-pyridine units | Bis(3-alkylthiophene)-Pyridine | Not Specified | Blue-shifted vs 2,5-isomer | Blue-shifted vs 2,5-isomer | High thermal stability. researchgate.net |

Photochromic Behavior for Sensors and Optoelectronic Applications

Derivatives of this compound have been shown to exhibit interesting photochromic behavior, a property that allows them to switch between different states upon exposure to light. This characteristic is highly desirable for applications in sensors and optoelectronic devices. The ability to reversibly change structure and, consequently, absorption and emission properties through light stimulation is a key feature of photochromic materials.

For instance, diarylethene-containing N^C chelated thienylpyridine–bis(alkynyl)borane complexes have been synthesized and studied for their photophysical and photochromic properties. acs.org These complexes demonstrate the ability to tune their low-energy absorption bands from the visible to the near-infrared region in their closed forms. acs.org Another example involves a diarylethene derivative incorporating a thienylpyridine unit, which displays gated photochromism that can be modulated by external stimuli like metal ions. rsc.orgscispace.com The photoisomerization of such molecules, often a 6π-electron electrocyclic rearrangement, results in the formation of a new C–C bond and a significant change in the electronic structure and color of the material. acs.org This light-induced switching capability is fundamental to their potential use in developing advanced materials with tunable properties for applications like optical data storage and smart materials. rsc.org

| Research Focus | Key Findings |

| Diarylethene-based thienylpyridine complexes | Tunable low-energy absorption bands from visible to near-infrared. acs.org |

| Gated photochromism in thienylpyridine derivatives | Photochromic properties can be controlled by external stimuli like metal ions. rsc.orgscispace.com |

| Photoisomerization mechanism | Involves a 6π-electron electrocyclic rearrangement leading to structural and color changes. acs.org |

Aggregation-Induced Emission (AIE) Behaviors

Aggregation-induced emission (AIE) is a phenomenon where non-luminescent or weakly fluorescent molecules in a solution become highly emissive upon aggregation. This property is the opposite of the more common aggregation-caused quenching (ACQ) effect. The AIE phenomenon is valuable for developing new fluorescent sensors and bio-imaging agents. rsc.orgacs.org

Research has shown that thienylpyridine derivatives can exhibit AIE characteristics. For example, certain aminothienylthienopyridines and related fused heterocyclic compounds have demonstrated AIE behaviors in both solution and solid states. researchgate.net These compounds show no fluorescence in a good solvent like DMF but exhibit a significant increase in fluorescence intensity as the water content in a DMF/H2O mixture increases, indicating the formation of emissive aggregates. researchgate.net The mechanism behind this is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. acs.orgresearchgate.net

Similarly, tetraphenylethylene (B103901) (TPE) derivatives, which are well-known AIE luminogens, have been modified by replacing phenyl rings with pyridine. rsc.org This line of research has also been extended to TPE-based hydrazone derivatives incorporating a pyridine substituent, which have been shown to exhibit AIE behavior. sci-hub.se The study of these molecules helps in understanding how structural modifications, such as the inclusion of a thienylpyridine moiety, can influence and enhance AIE properties for various applications. researchgate.netbeilstein-journals.org

Fluorescent Probes for Biological Imaging

The fluorescent properties of thienylpyridine derivatives make them suitable for use as probes in biological imaging. ontosight.ai These molecular tools are essential for visualizing specific cellular components and processes in living cells, thereby advancing our understanding of cell function and activity.

A notable example is a Hantzsch ester fluorescent probe containing a thienyl-pyridine group, which has been synthesized for the selective detection of nitric oxide (NO) in aqueous solutions and for bio-imaging applications. researchgate.netresearchgate.net This probe exhibits strong blue fluorescence that is quenched upon reaction with NO, allowing for the detection of this important signaling molecule in cells like Raw 264.7 macrophages. researchgate.netresearchgate.netnih.gov The probe has demonstrated low cytotoxicity, making it suitable for live-cell imaging. researchgate.netresearchgate.net

Furthermore, thienyl-substituted phospholes have been successfully used for staining lipid droplets in both normal and malignant cultured cells. frontiersin.org These probes show good fluorescent properties and low toxicity, enabling the imaging of these lipid-storage organelles in living cells without significantly affecting cell viability. frontiersin.org The development of such fluorescent probes based on the thienylpyridine scaffold highlights their potential in creating tools for organelle-specific fluorescence-based cellular imaging. ontosight.aifrontiersin.org

| Probe Type | Target Analyte/Organelle | Key Features |

| Hantzsch ester with thienyl-pyridine | Nitric Oxide (NO) | Selective, sensitive, low cytotoxicity, fluorescence quenching upon detection. researchgate.netresearchgate.net |

| Thienyl-substituted phospholes | Lipid Droplets | Low toxicity, suitable for live-cell imaging of organelles. frontiersin.org |

Coordination Polymers for Catalysis and Sensing

This compound can act as a ligand in coordination chemistry, forming stable complexes with metal ions. chemimpex.com This ability is leveraged in the creation of coordination polymers, which are materials with repeating coordination entities extending in one, two, or three dimensions. These polymers have potential applications in catalysis and sensing. chemimpex.comresearchgate.net

The design of coordination polymers using thienylpyridine ligands can lead to materials with unique electronic properties, making them candidates for sensors for environmental pollutants and as components in electronic devices. vulcanchem.comchemimpex.com For example, the incorporation of such ligands can lead to porous coordination polymers that exhibit selective gas adsorption, which is a key feature for sensing applications. researchgate.net Additionally, these materials have been explored for their catalytic activity. researchgate.net

Organic Synthesis and Synthetic Intermediates

This compound is a valuable building block in organic synthesis, serving as a versatile intermediate for the creation of more complex molecules. Its structure, combining both an electron-deficient pyridine ring and an electron-rich thiophene ring, allows for a variety of chemical transformations.

Precursor for Complex Molecule Synthesis

This compound is frequently used as a precursor in the synthesis of more complex molecular architectures. It can participate in various coupling reactions, such as palladium-catalyzed cross-coupling reactions, to form a diverse range of thienylpyridine derivatives. For example, it can be used in reactions to synthesize fused thienopyridine structures, which are of interest due to their potential for enhanced biological activities. The synthesis of functionalized bi- and terpyridines has also been reported using thienyl-containing precursors. researchgate.net These synthetic methodologies, including cross-coupling reactions, enable the construction of intricate molecular frameworks with potential applications in various fields. organic-chemistry.org

Building Block for Pharmaceuticals and Agrochemicals

The this compound scaffold is a key structural motif in the development of new pharmaceuticals and agrochemicals. chemimpex.com The pyridine ring is a common feature in many biologically active compounds and marketed drugs. rsc.org The incorporation of the thienyl group can modulate the biological activity and physicochemical properties of the resulting molecules.

Derivatives of thienylpyridine have been investigated for a range of potential therapeutic applications, including anticancer and anti-inflammatory properties. chemimpex.comchemimpex.com For instance, certain thieno[2,3-b]pyridine (B153569) derivatives have shown promise as anticancer agents and inhibitors of hepatic gluconeogenesis, relevant for type 2 diabetes. rsc.org In the field of agrochemicals, this structural unit is used in the formulation of pesticides and herbicides to enhance their efficacy. chemimpex.comchemimpex.comchemimpex.com The versatility of this compound as a building block allows for the synthesis of a wide array of compounds for screening and development in both medicinal and agricultural chemistry.

Q & A

Q. What are the common synthetic routes for 3-(3-Thienyl)pyridine, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound is typically synthesized via cross-coupling reactions. Key methods include:

- Suzuki-Miyaura Coupling : Reaction of 3-bromopyridine with 3-thienylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a polar solvent (e.g., DMF/MeOH) under inert atmosphere .

- Copper-Mediated Coupling : As seen in analogous pyridine derivatives, CuI catalysis in DMF/MeOH at 100°C can facilitate alkyne-azide cycloadditions or nucleophilic substitutions .

Optimization Tips : - Catalyst Loading : Lower Pd/Cu ratios reduce side products but may slow reaction kinetics.

- Solvent Choice : Polar aprotic solvents (DMF, THF) enhance solubility of aromatic intermediates.

- Temperature Control : Elevated temperatures (80–100°C) improve reaction rates but may degrade sensitive thienyl groups.

Q. What spectroscopic techniques are optimal for characterizing this compound, and how are key functional groups identified?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Pyridine protons resonate at δ 7.5–8.5 ppm, while thienyl protons appear at δ 6.8–7.2 ppm. Coupling patterns distinguish substitution positions .

- ¹³C NMR : Pyridine carbons (C-2, C-4) show distinct shifts (~150 ppm) due to electronegativity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ (m/z 177.04 for C₉H₇NS) and fragments (e.g., loss of thienyl group) .

- IR Spectroscopy : Stretching vibrations for C=N (~1600 cm⁻¹) and C-S (~700 cm⁻¹) validate the heterocyclic structure .

Q. What are the safety and handling protocols for this compound based on its GHS classification?

Methodological Answer:

- GHS Classification : Refer to analogs like 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (CAS 532-12-7), which carries warnings for skin/eye irritation (H315, H319) and respiratory sensitization (H335) .

- Handling :

- Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- Store at 2–8°C under inert atmosphere (argon/nitrogen) to prevent oxidation .

- Waste Disposal : Treat as halogenated waste (if halogenated byproducts exist) and consult institutional guidelines for hazardous organic compounds .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound, and what experimental validations are required?

Methodological Answer:

- Computational Workflow :

- Experimental Validation :

Q. What strategies resolve contradictory data regarding the stability of this compound under acidic or basic conditions?

Methodological Answer:

- Controlled Stability Studies :

- Confounding Factors :

- Light Sensitivity : Perform experiments in amber vials to exclude photodegradation .

- Oxygen Scavengers : Add ascorbic acid or degas solutions to assess oxidative stability .

Q. How does the electronic interplay between thienyl and pyridine moieties affect the compound's reactivity in catalytic applications?

Methodological Answer:

- Electronic Effects :

- Resonance Donation : The thienyl group donates electron density via conjugation, reducing pyridine's electrophilicity.

- Steric Effects : Ortho-substitution on pyridine may hinder coordination to metal catalysts (e.g., Pd, Ru).

- Catalytic Applications :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。